The synthesis of PB-22 5-hydroxyisoquinoline isomer typically involves multi-step organic reactions that are common in the production of synthetic cannabinoids. The methods may include:
Detailed technical procedures are often proprietary or found in specialized literature, emphasizing the need for researchers to refer to specific protocols or publications for exact methodologies.
The molecular formula for PB-22 5-hydroxyisoquinoline isomer is , with a molecular weight of 358.40 g/mol. The structure features an isoquinoline moiety connected to an indole derivative through a carboxylate linkage.
O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CCCCC)C4=C3C=CC=C4
InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-21(19)25)23(26)27-22-11-7-8-17-15-24-13-12-18(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3
The structure indicates significant potential for interaction with cannabinoid receptors due to the presence of both indole and isoquinoline functionalities.
PB-22 5-hydroxyisoquinoline isomer can undergo various chemical reactions typical of synthetic cannabinoids:
These reactions are crucial for modifying the compound's properties or synthesizing related analogs for further research.
Further pharmacological studies are necessary to confirm these interactions and their implications.
These properties suggest that PB-22 5-hydroxyisoquinoline is stable under controlled conditions but may require careful handling due to its low flash point.
PB-22 5-hydroxyisoquinoline is primarily used in scientific research related to synthetic cannabinoids. Its applications include:
Due to its classification as a new psychoactive substance, ongoing research into its effects and mechanisms will be vital for regulatory assessments and public health considerations.
Synthetic cannabinoid receptor agonists (SCRAs) represent a rapidly evolving class of new psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds typically exert their effects through agonism at cannabinoid receptors CB1 and CB2, with the CB1 receptor primarily responsible for psychoactive effects. SCRAs emerged initially as research tools for investigating the endocannabinoid system but were subsequently appropriated for recreational use due to their ability to circumvent drug legislation. The structural diversity of SCRAs presents significant analytical challenges in forensic toxicology, particularly with positional isomers—compounds sharing identical molecular formulas but differing in atomic connectivity. These isomers exhibit nearly identical physical properties yet may display distinct pharmacological profiles and legal statuses [1].
Indole-3-carboxylate derivatives constitute a major subclass of SCRAs characterized by an indole core esterified with various aromatic systems. The PB-22 series features a quinolinyl or isoquinolinyl moiety attached to the indole-3-carboxylate group. While both quinoline and isoquinoline are bicyclic nitrogen-containing heterocycles, their structural differences significantly impact molecular geometry and biological activity:
Table 1: Structural Comparison of Quinolinyl and Isoquinolinyl SCRAs
Structural Feature | Quinolinyl Derivatives | Isoquinolinyl Derivatives |
---|---|---|
Nitrogen Position | Position 1 (ortho to bridge) | Position 2 (meta to bridge) |
Common SCRA Examples | PB-22, 5F-PB-22, BB-22 | PB-22 isoquinolinyl isomers |
Bond Angles | ~117° at bridgehead | ~121° at bridgehead |
Dipole Moment | ~2.2 D | ~5.6 D |
Biological Significance | CB1 affinity influenced by nitrogen orientation | Steric hindrance differences affect receptor binding |
The 5-hydroxyisoquinoline isomer specifically refers to the structural variant where the ester linkage connects the indole-3-carboxylate to the 5-position of the isoquinoline ring system. This positional isomerism creates molecules with nearly identical molecular weights (376.42 g/mol) and elemental compositions (C₂₃H₂₁FN₂O₂) to their quinolinyl counterparts and other positional isomers, posing substantial analytical challenges [2] [4] [8].
Positional isomerism presents critical challenges for forensic and regulatory frameworks. Japan's comprehensive regulatory system (generic scheduling) implemented for SCRA control in 2013 demonstrated how controlling specific scaffolds led to the emergence of unregulated isomers. For instance, while 5F-PB-22 (quinolin-8-yl ester) was designated as a narcotic in 2014, its isoquinolinyl positional isomers remained uncontrolled at that time. This regulatory gap allowed clandestine laboratories to exploit isomerism as an evasion strategy. Forensic casework has detected 5F-PB-22 isomers in seized materials, necessitating advanced analytical strategies for unambiguous identification. The absence of reference standards for all possible isomers further complicates forensic analysis, as misidentification could lead to false negatives in controlled substance screening [1] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: